molecular formula C21H25NO5 B1263386 Antrocinnamomin A CAS No. 1030612-01-1

Antrocinnamomin A

Cat. No. B1263386
CAS RN: 1030612-01-1
M. Wt: 371.4 g/mol
InChI Key: UZWGAKUWSJOJSJ-UHFFFAOYSA-N
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Description

Antrocinnamomin A is a natural product found in Taiwanofungus camphoratus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Unified Synthesis Approach : Antrocinnamomin A, among other constituents of Antrodia camphorata, can be synthesized efficiently. A unified route for synthesizing asymmetrically substituted butenolide, maleic anhydride, and maleimide constituents, including antrocinnamomin A, has been developed. This method involves key steps like Furstner–Kochi iron-catalyzed sp2–sp3 cross-coupling and 2-silyloxyfuran oxyfunctionalization (Boukouvalas et al., 2012).

Biological and Pharmacological Activities

  • Inhibition of Nitric Oxide Production : Compounds related to antrocinnamomin A, specifically maleimide derivatives isolated from Antrodia cinnamomea, demonstrated significant inhibitory effects on nitric oxide production in macrophages. This suggests potential anti-inflammatory properties (Wu et al., 2013).

  • Antibacterial Properties : A compound closely related to antrocinnamomin A, antroalbocin A, isolated from a higher fungus, showed significant antibacterial activity against Staphylococcus aureus. This indicates the potential of antrocinnamomin A and related compounds in antibacterial applications (Li et al., 2018).

  • Enhancing Bioactive Component Production : Research indicates that the production of bioactive components like antrocinnamomin A in Antrodia cinnamomea can be enhanced through genetic engineering. This involves overexpression of genes related to the synthesis of 4-hydroxybenzoate polyprenyltransferase, which significantly increases the production of these components (Liu et al., 2021).

Cancer Research and Therapeutics

  • Lung Cancer Treatment Potential : A study on lung cancer cells found that sesquiterpene lactones, such as antrocin from Antrodia camphorata, have anti-cancer effects. They modulate the JAK2/STAT3 signaling pathway and induce apoptosis in lung cancer cells. This suggests a potential role for antrocinnamomin A in similar pathways (Yeh et al., 2013).

  • Breast Cancer Suppression : Antrocin, a component related to antrocinnamomin A, has been found to suppress breast carcinogenesis and stemness. It does this by downregulating β-catenin/Notch1/Akt signaling pathways, suggesting a potential application for antrocinnamomin A in breast cancer therapy (Chen et al., 2019).

  • Radiotherapy Sensitization in Prostate Cancer : Studies show that antrocin, another compound from Antrodia cinnamomea, can sensitize prostate cancer cells to radiotherapy. It does this by inhibiting PI3K/AKT and MAPK signaling pathways, indicating a potential similar role for antrocinnamomin A in enhancing the efficacy of cancer treatments (Chen et al., 2018).

properties

CAS RN

1030612-01-1

Product Name

Antrocinnamomin A

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

[3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)-2,5-dioxopyrrol-1-yl] acetate

InChI

InChI=1S/C21H25NO5/c1-13(2)10-11-26-17-8-6-16(7-9-17)19-18(12-14(3)4)20(24)22(21(19)25)27-15(5)23/h6-10,14H,11-12H2,1-5H3

InChI Key

UZWGAKUWSJOJSJ-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C

Canonical SMILES

CC(C)CC1=C(C(=O)N(C1=O)OC(=O)C)C2=CC=C(C=C2)OCC=C(C)C

synonyms

antrocinnamomin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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